4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step involves the reaction of the benzofuran intermediate with thiosemicarbazide, followed by cyclization under oxidative conditions to form the thiadiazole ring.
Final Coupling: The final step involves coupling the intermediate with 4-methylbenzoic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide shares structural similarities with other benzofuran and thiadiazole derivatives, such as:
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N4O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-11-6-5-7-13(10-11)21-19(25)17-16(14-8-3-4-9-15(14)27-17)22-20(26)18-12(2)23-24-28-18/h3-10H,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
NRGWOTWUBZYWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C |
Origin of Product |
United States |
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